5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXDFHZOPDSZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide typically involves the reaction of 2-chloroaniline with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzenesulfonamide.
Reduction: Formation of 5-chloro-N-(2-chlorophenyl)-2-aminobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its antibacterial, antifungal, and antiviral properties . The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts bacterial growth and replication.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of various sulfonamides, including 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide, demonstrated significant inhibition against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Research
In biological applications, this compound has been explored for its potential as an enzyme inhibitor . Research has highlighted its ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
Data Table: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | 1.5 |
| Dihydropteroate Synthase | Competitive Inhibition | 0.8 |
These findings suggest that the compound could be further developed as a therapeutic agent for conditions related to dysregulated enzyme activity, such as glaucoma and certain types of cancer .
Industrial Applications
In the industrial sector, this compound serves as an important intermediate in the synthesis of various chemicals, including dyes and pigments. Its chemical stability and reactivity make it suitable for large-scale production processes.
Case Study: Synthesis of Specialty Chemicals
A recent industrial process report outlined the use of this compound in synthesizing specialty dyes. The process involved a multi-step reaction pathway that yielded high purity products with minimal by-products. The scalability of this method was demonstrated through pilot-scale experiments producing up to 100 kg batches with over 90% yield .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Spectral Characterization
- NMR and IR Data : The target compound and its analogs are characterized by distinct NMR shifts for sulfonamide NH (~10–12 ppm) and methoxy groups (~3.8–4.0 ppm). IR spectra confirm sulfonamide S=O stretches near 1150–1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks align with theoretical masses, validating synthetic routes .
Biological Activity
5-Chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for various bacterial enzymes. This structural characteristic is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H11Cl2N1O3S |
| Molecular Weight | 320.21 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its interaction with bacterial enzymes. The sulfonamide group competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts critical metabolic pathways, leading to antimicrobial effects .
In addition to its antibacterial properties, the compound has been investigated for its potential anticancer activity. It has been shown to bind to specific proteins involved in cancer cell proliferation, inducing apoptosis through various mechanisms, including the activation of caspase pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism involves:
- Inhibition of Folic Acid Synthesis: By mimicking PABA, it disrupts folate metabolism in bacteria.
- Broad Spectrum Activity: Effective against various strains of bacteria and fungi.
Anticancer Properties
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), HCT-15 (colon cancer), DU-145 (prostate cancer).
- Mechanism: Induces cell cycle arrest at the G2/M phase and promotes apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Case Studies
-
Anticancer Efficacy:
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 12 µM, demonstrating potent cytotoxicity. The compound was found to activate caspase-3, indicating apoptosis induction via mitochondrial pathways . -
Antibacterial Activity:
In a comparative study against common bacterial strains, the compound showed significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential as a therapeutic agent in treating bacterial infections .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide?
The compound can be synthesized via sulfonylation of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride under basic conditions. A typical procedure involves:
- Reacting 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in aqueous sodium carbonate at room temperature.
- Purification via recrystallization (e.g., methanol) to yield crystalline product (71% yield) . Key parameters include stoichiometric control of reactants and pH adjustment to ensure efficient sulfonamide bond formation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy for confirming substituent positions (e.g., aromatic protons, methoxy, and sulfonamide groups).
- X-ray crystallography to resolve the crystal structure and confirm stereochemistry (using SHELX programs for refinement) .
- IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C-Cl at ~750 cm⁻¹).
Q. What functional groups dominate its chemical reactivity?
The chloro, methoxy, and sulfonamide groups dictate reactivity:
- Chloro groups participate in nucleophilic aromatic substitution.
- Sulfonamide moiety enables hydrogen bonding with biological targets.
- Methoxy group influences electron density in the aromatic ring, affecting regioselectivity in reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use phase-transfer catalysts to improve interfacial reactions.
- Temperature control : Gradual heating (e.g., 40–60°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodologies include:
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from assay variability. Resolve via:
- Dose-response assays to establish EC₅₀/IC₅₀ values.
- Orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding.
- Standardized cell lines (e.g., NCI-60 panel) for consistent cytotoxicity profiling .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Variation of substituents : Replace chloro/methoxy groups with bioisosteres (e.g., F, CF₃).
- Biological testing : Screen against target enzymes (e.g., carbonic anhydrase IX) using enzyme inhibition assays.
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity .
Q. What crystallographic techniques resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
